

# Commercial Suppliers and Technical Guide for 2-Iododecane in Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Iododecane

Cat. No.: B13031112

[Get Quote](#)

For researchers, scientists, and drug development professionals, sourcing specific chemical reagents is a foundational step in the experimental process. This technical guide provides a comprehensive overview of **2-iododecane** (CAS No. 64154-08-1), including information on its commercial suppliers, physicochemical properties, and key applications in organic synthesis. Due to the limited availability of detailed experimental data for this specific isomer, this guide also includes representative protocols for analogous secondary iodoalkanes to provide a practical framework for its use in research.

## Commercial Availability

Identifying direct commercial suppliers for **2-iododecane** can be challenging, as it is a less common isomer compared to 1-iododecane. However, several chemical suppliers list **2-iododecane** in their catalogs, often available upon request or as part of their synthesis services. Researchers are advised to inquire directly with these companies for availability, purity specifications, and pricing.

Potential Commercial Suppliers:

Supplier	Website (General)	Notes
BLD Pharm	--INVALID-LINK--	Lists 2-Iododecane (CAS 64154-08-1) in their product index. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
JHECHEM CO LTD	--INVALID-LINK--	Listed as a supplier of 2-Iododecane. <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Letopharm Limited	--INVALID-LINK--	Lists "Decane, 2-iodo-" with CAS number 64154-08-1.

## Physicochemical Data

A summary of the key physicochemical properties of **2-Iododecane** is presented below. It is important to note that some of these values are computed and may vary slightly from experimental data.[\[7\]](#)

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>21</sub> I
Molecular Weight	268.18 g/mol <a href="#">[7]</a>
CAS Number	64154-08-1 <a href="#">[7]</a>
Appearance	Expected to be a liquid
Boiling Point	Not available
Melting Point	Not available
Density	Not available
XLogP3-AA	6.1

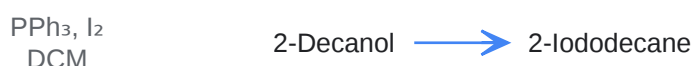
## Synthesis of 2-Iododecane

For research purposes where commercial availability is limited, **2-Iododecane** can be synthesized in the laboratory. A common and effective method is the iodination of the corresponding secondary alcohol, 2-decanol.

## Representative Synthesis Protocol: Iodination of a Secondary Alcohol

This protocol describes a general method for the conversion of a secondary alcohol to a secondary iodoalkane using triphenylphosphine and iodine. This method is widely applicable and can be adapted for the synthesis of **2-iododecane** from 2-decanol.[8]

Reaction Scheme:



[Click to download full resolution via product page](#)

Synthesis of **2-iododecane** from 2-Decanol.

Materials:

- 2-Decanol
- Triphenylphosphine ( $\text{PPh}_3$ )
- Iodine ( $\text{I}_2$ )
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

- To the stirred solution, add iodine (1.2 equivalents) portion-wise. The solution will turn dark brown.
- Stir the mixture at room temperature for 15-20 minutes.
- Dissolve 2-decanol (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using hexanes as the eluent) to obtain pure **2-Iododecane**.[\[8\]](#)

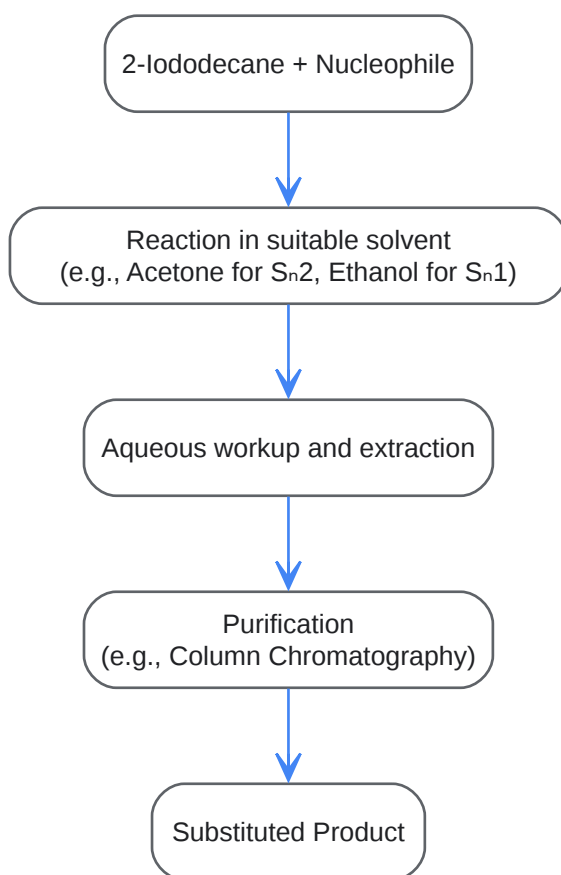
## Experimental Protocols for Key Reactions

As a secondary iodoalkane, **2-Iododecane** is a versatile substrate for various organic transformations, particularly nucleophilic substitution and Grignard reactions.

### Nucleophilic Substitution Reactions

Secondary alkyl halides can undergo both  $S_N1$  and  $S_N2$  reactions, with the preferred pathway depending on the nucleophile, solvent, and reaction conditions.[\[9\]](#)[\[10\]](#)

General Workflow for Nucleophilic Substitution:



[Click to download full resolution via product page](#)

General workflow for nucleophilic substitution.

Representative Protocol (S<sub>N</sub>2 Conditions):

This protocol describes a typical S<sub>N</sub>2 reaction using sodium iodide in acetone, a common method for comparative reactivity studies of alkyl halides.<sup>[9][10]</sup>

Materials:

- **2-Iododecane**
- Sodium iodide (NaI)
- Acetone (anhydrous)
- Test tubes

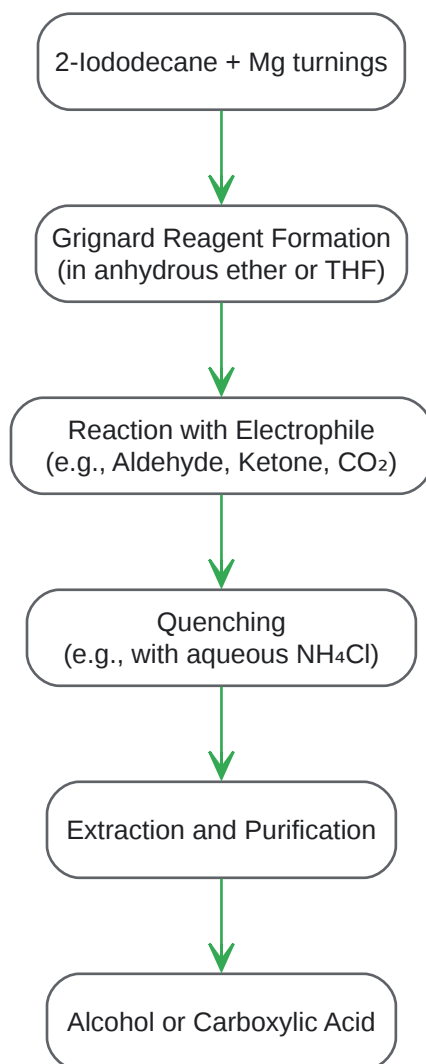
#### Procedure:

- Prepare a solution of sodium iodide in anhydrous acetone (e.g., 1 M).
- In a clean, dry test tube, add a specific amount of **2-Iododecane**.
- Add the sodium iodide/acetone solution to the test tube.
- Observe the formation of a precipitate (sodium iodide is soluble in acetone, while the resulting sodium salt of the leaving group may not be).
- The rate of precipitate formation can be used to qualitatively assess the reactivity. For quantitative studies, aliquots can be taken over time and analyzed by techniques like GC or HPLC.[\[11\]](#)

## Grignard Reaction

The formation of a Grignard reagent from **2-Iododecane** allows for the creation of new carbon-carbon bonds by reaction with various electrophiles.[\[12\]](#)[\[13\]](#)[\[14\]](#)

General Workflow for Grignard Reaction:



[Click to download full resolution via product page](#)

General workflow for a Grignard reaction.

Representative Protocol:

This protocol outlines the formation of a Grignard reagent from a secondary iodoalkane and its subsequent reaction with an aldehyde.<sup>[15]</sup>

Materials:

- **2-Iododecane**
- Magnesium (Mg) turnings

- Anhydrous diethyl ether or tetrahydrofuran (THF)
- An electrophile (e.g., benzaldehyde)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Standard glassware for anhydrous reactions

#### Procedure:

- In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings. A small crystal of iodine can be added to activate the magnesium.
- Add a solution of **2-iododecane** in anhydrous ether dropwise to initiate the reaction. The formation of the Grignard reagent is often indicated by a change in the appearance of the solution and gentle refluxing.
- Once the Grignard reagent has formed, cool the flask in an ice bath.
- Add a solution of the electrophile (e.g., benzaldehyde) in anhydrous ether dropwise.
- Stir the reaction at room temperature and monitor by TLC.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Separate the layers and extract the aqueous layer with ether.
- Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
- Purify the product by column chromatography.<sup>[15]</sup>

## Spectroscopic Characterization (Predicted)

While experimental spectra for **2-iododecane** are not readily available, predictions can be made based on the analysis of similar compounds.

## NMR Spectroscopy

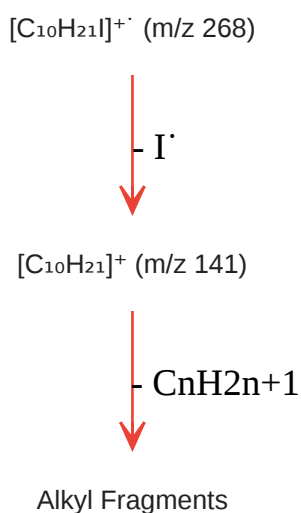


- $^1\text{H}$  NMR: The proton on the carbon bearing the iodine atom (C2) would be expected to appear as a multiplet in the downfield region (around 4.0-4.5 ppm) due to the deshielding effect of the iodine. The terminal methyl group (C1) would likely be a doublet, and the other methyl group (C10) a triplet. The methylene protons would appear as complex multiplets in the upfield region.
- $^{13}\text{C}$  NMR: The carbon atom attached to the iodine (C2) would be shifted significantly upfield compared to the other carbons in the chain, typically appearing in the 20-40 ppm range. The other carbon signals would be found in the typical alkane region.

## Mass Spectrometry

The mass spectrum of **2-iododecane** is expected to show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  268. The fragmentation pattern would likely be dominated by the loss of an iodine atom ( $\text{M} - 127$ ), resulting in a prominent peak at  $m/z$  141.<sup>[16][17][18]</sup> Further fragmentation of the alkyl chain would lead to a series of peaks separated by 14 mass units ( $\text{CH}_2$ ).<sup>[19]</sup>

Predicted Fragmentation Pathway:



[Click to download full resolution via product page](#)

Predicted fragmentation of **2-iododecane**.

## Applications in Drug Development and Research

Alkyl iodides, including **2-Iododecane**, are valuable intermediates in medicinal chemistry and drug discovery. The introduction of a lipophilic decyl chain can significantly modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The iodo-group serves as a versatile handle for further functionalization through nucleophilic substitution or cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for biological screening.<sup>[20]</sup> As a secondary iodide, **2-Iododecane** offers a different reactivity profile compared to its primary isomer, which can be exploited in the design of novel synthetic routes.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 18589-27-0|2-Iodoheptane|BLD Pharm [bldpharm.com]
- 2. 31294-96-9|2-Iodo-4-methylpentane|BLD Pharm [bldpharm.com]
- 3. 2050-77-3|1-Iododecane|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. Hangzhou J & H Chemical Co., Ltd. --Cyclohexylbenzene|3-Methyl-2-butenal|D-Plenylglycinol|Vildagliptin [jhechem.com]
- 7. 2-Iododecane | C10H21I | CID 12659962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. amherst.edu [amherst.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. adichemistry.com [adichemistry.com]
- 14. leah4sci.com [leah4sci.com]
- 15. benchchem.com [benchchem.com]

- 16. [benchchem.com](https://benchchem.com) [[benchchem.com](https://benchchem.com)]
- 17. [chemguide.co.uk](https://chemguide.co.uk) [[chemguide.co.uk](https://chemguide.co.uk)]
- 18. mass spectrum of 2-iodopropane C<sub>3</sub>H<sub>7</sub>I CH<sub>3</sub>CHICH<sub>3</sub> fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [[docbrown.info](https://docbrown.info)]
- 19. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 20. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 2-Iododecane in Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13031112#commercial-suppliers-of-2-iododecane-for-research>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)